

# Core Technical Guide: 4-Fluoro-4-Methylpentanoic Acid

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## Compound of Interest

Compound Name: 4-fluoro-4-methylpentanoic acid

CAS No.: 1383116-40-2

Cat. No.: B6264500

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CAS: 1383116-40-2 | Formula: C<sub>6</sub>H<sub>11</sub>FO<sub>2</sub> | Class: Tertiary Alkyl Fluoride / Metabolic Blocker

## Executive Summary

In the landscape of modern drug discovery, **4-fluoro-4-methylpentanoic acid** serves as a critical "metabolic hardener." It is structurally analogous to 4-methylpentanoic acid (isocaproic acid) but features a tertiary fluorine atom at the

-position. This substitution is not merely cosmetic; it exploits the high electronegativity and small atomic radius of fluorine (1.47 Å) to block Cytochrome P450-mediated hydroxylation at the otherwise labile tertiary carbon. Consequently, this building block is extensively used to extend the half-life (

) of lead compounds without significantly altering their steric profile.

## Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The compound is characterized by the stability of its C–F bond (approx. 110 kcal/mol), rendering it resistant to hydrolysis under physiological conditions despite being a tertiary fluoride.

Property	Data	Note
IUPAC Name	4-Fluoro-4-methylpentanoic acid	
SMILES	<chem>CC(C)(F)CCC(=O)O</chem>	
Molecular Weight	134.15 g/mol	
Physical State	Colorless to pale yellow liquid	Low melting point solid at <5°C
Boiling Point	-85–90 °C at 1 mmHg	Predicted based on non-fluorinated analog
pKa	~4.8	Comparable to aliphatic carboxylic acids
Solubility	DCM, MeOH, DMSO, EtOAc	Limited water solubility
Stability	High	Thermally stable; avoid strong Lewis acids

## Synthesis Strategies

Synthesis of tertiary fluorides is challenging due to the propensity for elimination (E1/E2) to form alkenes. Two primary robust routes are established for CAS 1383116-40-2: Hydrofluorination of Alkenes and Lactone Ring Opening.

### Route A: Nucleophilic Ring Opening (Preferred)

This method utilizes 5,5-dimethyl-dihydro-furan-2-one (Isohexanolactone) as the starting material. The ring strain and the affinity of fluoride for the tertiary carbocation equivalent drive the reaction.

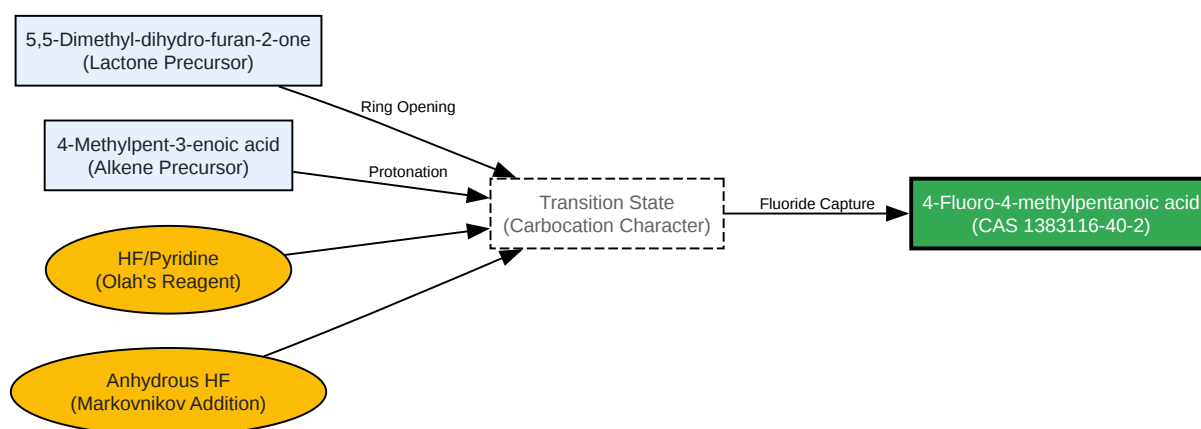
- Reagents: 70% HF/Pyridine (Olah's Reagent) or Et<sub>3</sub>N·3HF.[1]
- Mechanism: Protonation of the lactone oxygen followed by nucleophilic attack of fluoride at the tertiary carbon ( -like character).

## Route B: Hydrofluorination of Unsaturated Acids

Direct addition of HF across the double bond of 4-methylpent-3-enoic acid.

- Reagents: Anhydrous HF or  $\text{KHF}_2$  in poly(hydrogen fluoride).
- Selectivity: Markovnikov addition ensures the fluorine attaches to the tertiary carbon.

## Synthesis Workflow Visualization



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Figure 1: Convergent synthesis pathways for **4-fluoro-4-methylpentanoic acid** via lactone opening or alkene hydrofluorination.

## Experimental Protocol: Lactone Opening Method

Objective: Synthesis of 10g of **4-fluoro-4-methylpentanoic acid**.

Safety Warning: Hydrogen fluoride (HF) and its complexes are extremely toxic and corrosive. Fatal if absorbed through skin. Use specialized PPE (neoprene gloves, face shield) and work in a well-ventilated fume hood. Calcium gluconate gel must be available.

## Step-by-Step Methodology

- Preparation: Charge a Teflon or polyethylene flask (glass reacts with HF) with 5,5-dimethyl-dihydro-furan-2-one (11.4 g, 100 mmol).
- Cooling: Cool the vessel to 0°C using an ice/salt bath.
- Addition: Dropwise add HF/Pyridine (70% HF) complex (25 mL) over 20 minutes. Maintain internal temperature <10°C to prevent polymerization.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
- Quenching: Pour the reaction mixture carefully onto 200g of crushed ice/water mixture.
- Extraction: Extract the aqueous phase with Dichloromethane (DCM) ( mL).
- Washing: Wash the combined organic layers with cold brine. Note: Avoid basic wash (NaHCO<sub>3</sub>) initially as it may form the salt which is water-soluble; strictly control pH.
- Drying & Concentration: Dry over anhydrous , filter, and concentrate under reduced pressure (rotary evaporator, 30°C, 20 mbar).
- Purification: If necessary, purify via vacuum distillation (bp ~90°C @ 1mmHg).

Yield Expectation: 85–92% (Pale yellow oil).

## Applications in Drug Discovery[7][9][10][11] Metabolic Blocking (The "Fluorine Effect")

The primary utility of CAS 1383116-40-2 is to replace the isopentyl or tert-butyl group in a lead compound.

- Mechanism: The C–H bond dissociation energy (BDE) of a tertiary carbon is ~96 kcal/mol, making it vulnerable to CYP450 radical abstraction. The C–F bond BDE is ~116 kcal/mol, effectively rendering the site inert to oxidation.
- Lipophilicity: The introduction of fluorine modulates

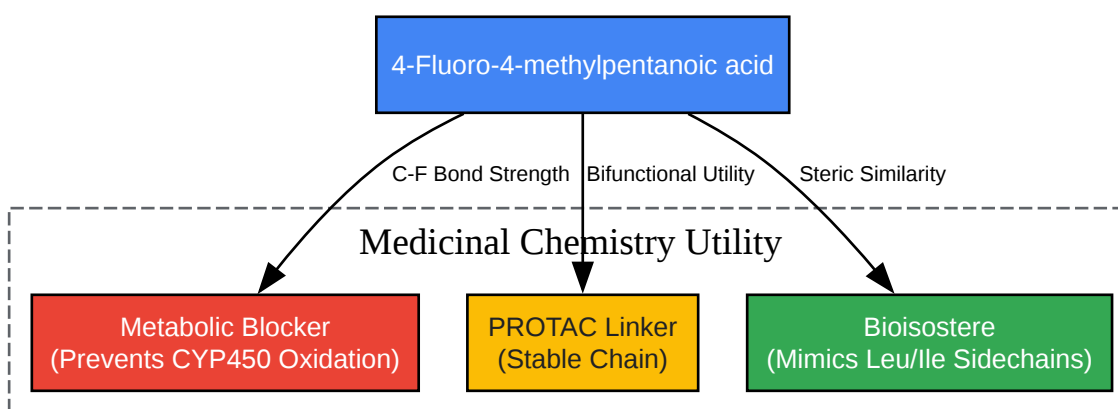
. While fluorine is lipophilic, the C–F bond polarity can lower

slightly compared to a C–H bond, often improving membrane permeability while reducing non-specific binding.

## Bioisosteric Replacement Strategy

This acid is frequently converted into:

- Amides: Coupling with amines to form metabolically stable side chains.
- Alcohols: Reduction to 4-fluoro-4-methyl-1-pentanol for ether linkages.



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Figure 2: Strategic applications of the fluorinated acid in medicinal chemistry campaigns.[2]

## References

- Haufe, G. (2008). Synthesis of Fluorinated Analogues of Natural Products. Journal of Fluorine Chemistry. [Link](#)
- Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[1][3][4][5][6] 63. Pyridinium Poly(hydrogen fluoride). Journal of Organic Chemistry. [Link](#)
- Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link](#)

- PubChem. (2024).[8] Compound Summary: **4-Fluoro-4-methylpentanoic acid**.[9][10] National Library of Medicine. [Link](#)
- Sigma-Aldrich. (2024). Product Specification: **4-Fluoro-4-methylpentanoic acid**. Merck KGaA. [Link](#)

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## Sources

- 1. [acs.figshare.com](https://acs.figshare.com) [[acs.figshare.com](https://acs.figshare.com)]
- 2. 2-Isopropyl-1,4-butanediol | C7H16O2 | CID 13095499 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [sioc.cas.cn](https://sioc.cas.cn) [[sioc.cas.cn](https://sioc.cas.cn)]
- 5. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [[beilstein-journals.org](https://beilstein-journals.org)]
- 6.  $\alpha$ -Fluorocarboxylic acid, ester, amide synthesis by fluorination [[organic-chemistry.org](https://organic-chemistry.org)]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 9. [achmem.com](https://achmem.com) [[achmem.com](https://achmem.com)]
- 10. 4-fluoro-4-methylpentanoic acid | 1383116-40-2 [[sigmaaldrich.com](https://sigmaaldrich.com)]
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